molecular formula C19H23N7 B6475785 N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2640962-02-1

N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

Numéro de catalogue: B6475785
Numéro CAS: 2640962-02-1
Poids moléculaire: 349.4 g/mol
Clé InChI: RXHACMQRBPWCLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a piperazine ring, a pyrimidine ring, and a quinoxaline ring. These functional groups suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring attached to a piperazine ring, which is further attached to a quinoxaline ring. The ethyl group would be attached to the nitrogen atom of the pyrimidine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially make this compound basic .

Applications De Recherche Scientifique

N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine has been studied for its potential applications in medicinal chemistry and drug discovery. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial activities. This compound has also been studied for its potential use in the treatment of Alzheimer’s disease, as it has been found to reduce the formation of amyloid-beta plaques in the brain. Additionally, this compound has been studied for its potential use in the treatment of Parkinson’s disease, as it has been found to reduce the levels of dopamine in the brain.

Mécanisme D'action

The mechanism of action of N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is not completely understood. However, it is believed to act by binding to and inhibiting the activity of certain enzymes involved in the production of amyloid-beta plaques in the brain. Additionally, it is thought to act by binding to and inhibiting the activity of certain enzymes involved in the production of dopamine in the brain.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to reduce the production of amyloid-beta plaques in the brain, which are associated with Alzheimer’s disease. Additionally, it has been found to reduce the levels of dopamine in the brain, which is associated with Parkinson’s disease. This compound has also been found to possess anti-cancer, anti-inflammatory, and anti-microbial activities.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine in lab experiments is its ability to reduce the production of amyloid-beta plaques in the brain. Additionally, it has been found to possess anti-cancer, anti-inflammatory, and anti-microbial activities. The main limitation of using this compound in lab experiments is that its mechanism of action is not completely understood. Additionally, it is not known whether or not this compound is safe for long-term use in humans.

Orientations Futures

There are a number of potential future directions for the study of N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine. These include further research into its mechanism of action, its potential use in the treatment of Alzheimer’s and Parkinson’s diseases, and its potential use in the treatment of cancer. Additionally, further research into its safety and efficacy for long-term use in humans is needed. Furthermore, further research into its potential use in the treatment of other diseases, such as diabetes and heart disease, is needed. Finally, further research into the potential side effects of this compound is needed.

Méthodes De Synthèse

The synthesis of N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a multi-step process which involves the reaction of a methyl-substituted quinoxaline with a piperazine derivative in the presence of an acid catalyst. The first step involves the reaction of a methyl-substituted quinoxaline with a piperazine derivative in the presence of an acid catalyst. This reaction produces an intermediate compound, which is then reacted with an amine compound to produce this compound. The reaction is carried out at a temperature of approximately 150°C and is usually completed within 24 hours.

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential uses .

Propriétés

IUPAC Name

N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-3-20-17-8-9-21-19(24-17)26-12-10-25(11-13-26)18-14(2)22-15-6-4-5-7-16(15)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHACMQRBPWCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.